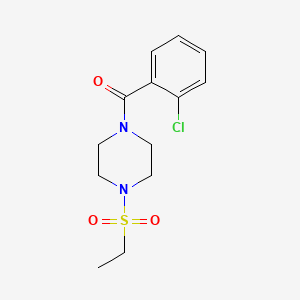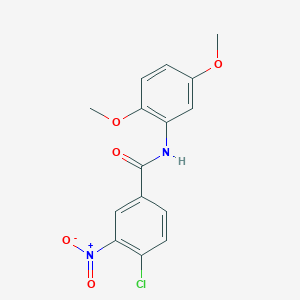![molecular formula C10H15N3O3S2 B5502027 4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5502027.png)
4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide involves reactions that can form various piperazine derivatives. A notable process involves the use of 1,2-cyclic sulfamidates, which undergo nucleophilic displacement followed by lactamization to produce related piperazine compounds (Williams et al., 2003). Additionally, the synthesis of related compounds involves optimizing conditions like solvent type and reaction temperature for better yields (Wu Qi, 2014).
Molecular Structure Analysis
The molecular structure of related piperazine compounds has been characterized through various techniques like X-ray crystallography. For example, the crystal and molecular structure of similar compounds have been stabilized by interactions such as hydrogen bonds (Prabhuswamy et al., 2017). These structures often show typical features like chair conformation of the piperazine ring and distorted tetrahedral geometry around sulfur atoms.
Chemical Reactions and Properties
Chemical reactions involving piperazine compounds can vary widely, including nucleophilic aromatic substitution reactions (Alfred L Williams et al., 2010). The reactivity and chemical properties are influenced by the functional groups attached to the piperazine core. The sulfonyl group, in particular, plays a critical role in determining the chemical behavior of these compounds.
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility and crystallinity, are crucial for their application and handling. The solubility can be influenced by various substituents attached to the piperazine ring. Studies like those conducted by Yan and Gao (2000) on related polymers provide insights into how these properties can be altered and utilized (Yan & Gao, 2000).
Wissenschaftliche Forschungsanwendungen
Catalytic Applications The molecule has been explored for its catalytic properties in organic reactions. For instance, l-Piperazine-2-carboxylic acid derived N-formamides, closely related to the chemical , have demonstrated high enantioselectivity as Lewis basic catalysts in the hydrosilylation of N-aryl imines, achieving high yields and enantioselectivities across a broad range of substrates. This showcases its potential for asymmetric synthesis in organic chemistry (Zhouyu Wang et al., 2006).
Antibacterial Research Compounds similar to 4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide have been studied for their antibacterial properties. For example, pyrido(2,3-d)pyrimidine derivatives have shown significant activity against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting potential applications in developing new antibacterial agents (J. Matsumoto & S. Minami, 1975).
Supramolecular Chemistry In supramolecular chemistry, the compound 4-(Methylsulfonyl)piperazin-1-ium 2,4,6-trinitrophenolate has been characterized, revealing its ability to form a complex crystalline structure stabilized by hydrogen bond interactions. This highlights its potential in the design of new materials with specific structural and functional properties (M. Prabhuswamy et al., 2017).
Antimicrobial and Antifungal Activities Research into the antimicrobial and antifungal activities of piperazine derivatives, including those related to the query chemical, has yielded promising results. Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have shown significant antibacterial activities, providing insights into the potential development of new antimicrobial agents (Wu Qi, 2014).
Anticancer Research Compounds structurally similar to this compound have been synthesized and evaluated for their anticancer activities. Studies involving thiophene-2-carboxaldehyde derivatives have shown good antibacterial and antifungal activities and have been less toxic, indicating their potential in anticancer research (M. Shareef et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-methylpiperazin-1-yl)sulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S2/c1-12-2-4-13(5-3-12)18(15,16)8-6-9(10(11)14)17-7-8/h6-7H,2-5H2,1H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPFXIUPLOYYBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49735573 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5501946.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)
![N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5501962.png)
![2-[(2-cyano-3-phenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5501963.png)
![1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5501977.png)
![(3S*,4R*)-4-phenyl-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5501987.png)
![6-methoxy-3-nitrodibenzo[b,f]oxepine-1-carbonitrile](/img/structure/B5501993.png)
![methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5501999.png)


![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5502022.png)

![3-[1-(4-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502036.png)
![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)